3-Bromo-1-propylpyrazol-4-amine;hydrochloride
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Overview
Description
3-Bromo-1-propylpyrazol-4-amine;hydrochloride is a heterocyclic compound with the molecular formula C6H11BrClN3. It is a derivative of pyrazole, a five-membered ring containing two adjacent nitrogen atoms. This compound is often used as a building block in organic synthesis and medicinal chemistry due to its versatile reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-propylpyrazol-4-amine;hydrochloride typically involves the bromination of 1-propylpyrazol-4-amine followed by the formation of the hydrochloride salt. One common method includes the reaction of 1-propylpyrazol-4-amine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-propylpyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar solvents like dimethyl sulfoxide (DMSO) and moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
3-Bromo-1-propylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-1-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-pyrazole: A simpler analog with similar reactivity but lacking the propyl group.
1-Propyl-1H-pyrazol-4-amine: Similar structure but without the bromine atom, leading to different reactivity and applications.
Uniqueness
3-Bromo-1-propylpyrazol-4-amine;hydrochloride is unique due to the presence of both the bromine atom and the propyl group, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of more complex molecules with specific biological activities .
Properties
Molecular Formula |
C6H11BrClN3 |
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Molecular Weight |
240.53 g/mol |
IUPAC Name |
3-bromo-1-propylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C6H10BrN3.ClH/c1-2-3-10-4-5(8)6(7)9-10;/h4H,2-3,8H2,1H3;1H |
InChI Key |
SUMLBRMAJOYBGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)Br)N.Cl |
Origin of Product |
United States |
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